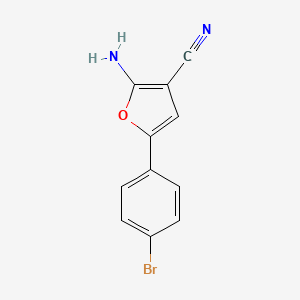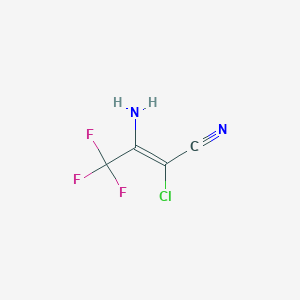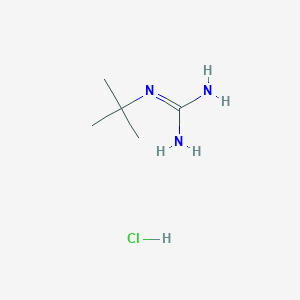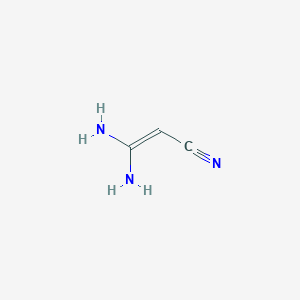
Oxetane-2-carboxylic acid methyl ester
Übersicht
Beschreibung
Oxetane-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Transformation
Oxetane-2-carboxylic acid methyl ester plays a crucial role in chemical synthesis and transformations. For example, it can undergo efficient ring contraction to form methyl oxetane-2-carboxylic esters, as demonstrated in a study by Witty et al. (1990), where 2-O-trifluoromethanesulphonate esters of α-hydroxy-γ-lactones were treated with potassium carbonate in methanol to yield these products (Witty et al., 1990). Additionally, Beasley, Clarkson, and Shipman (2012) demonstrated the use of oxetan-3-ones in three-component Passerini reactions with isocyanides and carboxylic acids, leading to 3,3-disubstituted oxetanes with significant diastereocontrol (Beasley, Clarkson, & Shipman, 2012).
2. Protective Group in Organic Synthesis
Giner (2005) highlighted the use of methyl-substituted oxetane precursors in orthoester protection in organic synthesis. The study found that these groups increase the ease of orthoester formation and enhance resistance to hydrolysis (Giner, 2005).
3. Structural and Conformational Studies
In a study by Ciolkowski et al. (2009), derivatives of this compound were used to study the structure and conformation of chromane derivatives, using techniques like X-ray crystallography and spectroscopy (Ciolkowski et al., 2009).
4. Medicinal Chemistry and Drug Design
The oxetane ring, including this compound, finds application in medicinal chemistry and drug design. Lassalas et al. (2017) evaluated oxetan-3-ol, a derivative of oxetane, as a potential surrogate for the carboxylic acid functional group, which is significant for the development of new pharmaceutical compounds (Lassalas et al., 2017).
5. Polymer Synthesis
In the field of polymer science, this compound contributes to the synthesis of novel materials. Hahn et al. (1998) synthesized thermotropic hyperbranched polyesters using derivatives of this compound, exploring their liquid crystalline properties and potential applications (Hahn et al., 1998).
Wirkmechanismus
Target of Action
Oxetane-containing compounds are known to exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .
Mode of Action
Oxetanes in general are known for their contrasting behaviors: they influence physicochemical properties as a stable motif in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic tool .
Biochemical Pathways
Oxetane-containing compounds are produced by many microorganisms and are found in marine organisms and plants, especially in the family of taxaceae .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetane-containing compounds are known to exhibit various biological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Zukünftige Richtungen
The use of oxetanes in medicinal chemistry has received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years . Therefore, the future directions of Oxetane-2-carboxylic acid methyl ester could be in the field of medicinal chemistry.
Biochemische Analyse
Biochemical Properties
Oxetane-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ring-opening reactions facilitated by enzymes such as epoxide hydrolases . These interactions are crucial for its stability and reactivity in biological systems.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit certain proteases by forming stable complexes with the enzyme active sites . These interactions lead to changes in enzyme activity and subsequent downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it can degrade under others. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl oxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAIBMLFASVYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)
![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)



![N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041278.png)


![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)

![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)
![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)
